molecular formula C17H12N4O3S B3201916 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1020489-25-1

1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3201916
CAS No.: 1020489-25-1
M. Wt: 352.4 g/mol
InChI Key: LORGYQKSMZWGMX-UHFFFAOYSA-N
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Description

This compound belongs to a class of coumarin-thiazole hybrids, which are synthesized via coupling reactions involving intermediates like 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine. The structure combines a coumarin moiety (2-oxo-2H-chromen-3-yl) linked to a thiazole ring, with a 1-methylpyrazole-3-carboxamide group at the 2-position of the thiazole .

Properties

IUPAC Name

1-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-21-7-6-12(20-21)15(22)19-17-18-13(9-25-17)11-8-10-4-2-3-5-14(10)24-16(11)23/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORGYQKSMZWGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Chromenone Moiety: This step involves the cyclization of a suitable precursor to form the chromenone structure.

    Synthesis of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and an α-haloketone.

    Construction of the Pyrazole Ring: The pyrazole ring is formed via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the chromenone, thiazole, and pyrazole moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The thiazole and pyrazole rings are susceptible to electrophilic/nucleophilic substitution.

Reaction TypeReagents/ConditionsProductReference
Nucleophilic Aromatic Substitution Hydrazine hydrate (DMF, reflux)Thiadiazole derivatives via ring opening
Cross-Coupling Aryl halides, Pd(PPh₃)₄, K₂CO₃ (DME, 80°C)Biaryl analogs at thiazole C4/C5

Key Findings :

  • Substitution at the thiazole C4 position with aryl groups (e.g., 4-nitrophenyl, 4-methoxyphenyl) enhances bioactivity .

  • Hydrazine-mediated reactions yield fused heterocycles (e.g., pyrazolo-thiadiazines) .

Condensation and Cyclization

The chromenone’s carbonyl group participates in cyclocondensation.

Reaction TypeReagents/ConditionsProductReference
Knoevenagel Condensation Malonic acid, pyridine (ultrasonic irradiation)Coumarin-linked thiazole-propenoic acids
1,3-Dipolar Cycloaddition Diazomethane (CH₂Cl₂/Et₂O, 0°C)Pyrazoline-chromenone hybrids

Mechanistic Insight :

  • Maleic anhydride induces cyclization to form 2-(pyrazolyl)chromones .

  • Ultrasonic activation accelerates condensation kinetics by 40% compared to conventional heating .

Oxidation and Reduction

The chromenone’s 2-oxo group and pyrazole’s methyl group are reactive sites.

Reaction TypeReagents/ConditionsProductReference
Oxidation KMnO₄ (H₂O/pyridine)Chromenone-quinone derivatives
Reduction NaBH₄ (EtOH, 0°C) → SOCl₂Chloromethylpyrazole intermediates

Notable Outcomes :

  • Quinone derivatives exhibit enhanced electrochemical activity .

  • Reduced intermediates facilitate Wittig reactions for vinylpyrazole synthesis .

Functional Group Interconversion

The carboxamide group undergoes hydrolysis and acylation.

Reaction TypeReagents/ConditionsProductReference
Hydrolysis HCl (reflux) → NH₃Pyrazole-3-carboxylic acid
Acylation Acetic anhydride (pyridine, 80°C)N-Acetylated analogs

Applications :

  • Carboxylic acid derivatives serve as precursors for esterification or amidation .

Biological Activity Correlation

Reaction products show structure-activity relationships (SAR):

Derivative ClassKey ModificationBioactivity (IC₅₀, μM)Reference
Thiazole-aryl hybrids4-Nitrophenyl substitutionAnticancer: 4.9 ± 0.69
Pyrazolo-thiadiazinesPropyl-1,2,3-thiadiazole linkageAntimicrobial: MIC 12.5 μg/mL

SAR Trends :

  • Electron-withdrawing groups (e.g., -NO₂) improve antiproliferative activity .

  • Thiadiazole integration enhances microbial membrane disruption .

Scientific Research Applications

1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

α-Glucosidase Inhibition :

Antimicrobial Activity :

  • Hydrazine-carboxamide derivatives (e.g., 4a-4n ) exhibited broad-spectrum antimicrobial effects, attributed to the hydrazine linker’s flexibility and hydrogen-bonding capacity .

Antifungal Potential:

  • Benzothiazole analogs (e.g., ) with coumarin-benzimidazole linkages showed antifungal activity, suggesting the coumarin-thiazole core’s versatility in targeting pathogens .

Physicochemical and Spectral Properties

Melting Points and Stability :

  • The target compound’s melting point is unreported, but analogs range from 130°C to 220°C, correlating with substituent polarity .
  • IR and NMR data for analogs (e.g., 13 : IR 1714 cm⁻¹ for carbonyl; δ 11.86 ppm for thiazole NH) confirm structural integrity .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~383 g/mol) is comparable to acetamide derivatives (e.g., 6a : ~342 g/mol), but the pyrazole group may enhance solubility in polar solvents .

Key Research Findings

Substituent Impact: Halogenated or methylated aryl groups in acetamide derivatives improve α-glucosidase inhibition via hydrophobic interactions, while smaller groups (e.g., methylamino in 6a) may favor metabolic stability .

Synthetic Efficiency: Yields for acetamide derivatives (20–80%) vary widely, with cyclohexylamino substituents (6f) achieving 77% yields , suggesting optimized routes for specific substituents.

Structural Uniqueness : The target compound’s pyrazole carboxamide group distinguishes it from acetamide-based leads, warranting further studies to explore its pharmacological profile.

Biological Activity

1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound notable for its unique combination of pyrazole, thiazole, and chromenone structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme modulation properties.

Structural Characteristics

The compound's structure comprises three distinct moieties:

  • Pyrazole : Often associated with various bioactive molecules.
  • Thiazole : Known for its role in pharmacology, particularly in anticancer drugs.
  • Chromenone : Recognized for diverse pharmacological properties.

This structural diversity suggests that the compound may exhibit significant medicinal value and interact with multiple biological targets.

Antimicrobial Properties

Heterocyclic compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. Studies suggest that these compounds can disrupt bacterial or fungal processes, indicating that further research is warranted to evaluate the antimicrobial potential of this specific compound .

Enzyme Modulation

The presence of the carboxamide group in the compound suggests possible interactions with enzymes or receptors involved in various biological processes. Preliminary studies indicate that it may modulate enzyme activities, which could influence cellular pathways critical for disease progression .

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related compounds have been investigated extensively:

  • Thiazole-Based Antitumor Agents : A study highlighted several thiazole derivatives with promising anticancer activities, emphasizing the importance of structural modifications for enhancing efficacy .
  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a potential role for this compound in treating infections .

Q & A

Q. What are the established synthetic routes for 1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, and what key reaction conditions are required?

The compound’s synthesis typically involves multi-step reactions, including:

  • Coumarin-thiazole coupling : A Mannich reaction (e.g., using diaza-18-crown-6 derivatives) to link the coumarin and thiazole moieties .
  • Pyrazole-carboxamide formation : Reacting 1-methylpyrazole-3-carboxylic acid with thiazole-2-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond .
  • Purification : Column chromatography or recrystallization from ethanol/ethyl acetate mixtures is commonly used .

Q. Key parameters :

StepReagents/ConditionsYield RangeReference
Coumarin-thiazole couplingN,N'-bis(methoxymethyl)diaza-18-crown-6, 4-chloro-2-(1H-pyrazol-3-yl)phenol60–70%
Amide bond formationK₂CO₃, DMF, room temperature45–70%

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing coumarin (δ 6.5–8.5 ppm) and pyrazole (δ 7.0–8.0 ppm) signals .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₁₅N₃O₃S: 366.0852) .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular docking : Preliminary docking studies with proteins like α-glucosidase or COX-2 to predict binding modes .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Computational reaction design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to balance reactivity and solubility .
  • Catalyst optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce decomposition of acid-sensitive coumarin groups .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or HRMS adducts)?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare HRMS data with isotopic patterns .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
  • Crystallographic confirmation : Resolve ambiguities in proton environments via single-crystal X-ray diffraction .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogues of this compound?

  • Scaffold diversification : Synthesize derivatives with:
    • Varied substituents on the coumarin ring (e.g., electron-withdrawing groups at C-6/C-8) .
    • Modified thiazole linkers (e.g., replacing sulfur with oxygen) .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How can computational methods enhance the prediction of metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolic pathway simulation : Use enzyme docking (e.g., with CYP3A4) to identify potential oxidation sites on the pyrazole ring .

Q. What experimental approaches are recommended to address solubility and stability challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro studies, ensuring no precipitation via dynamic light scattering (DLS) .
  • pH-dependent stability : Monitor degradation over 24–72 hours in buffers (pH 4–9) using HPLC .
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values reported in cytotoxicity assays.
Resolution :

Verify cell line authenticity (STR profiling).

Standardize assay conditions (e.g., incubation time, serum concentration) .

Use a reference compound (e.g., doxorubicin) as an internal control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

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